6-[(2Z)-2-[(4-fluorophenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl]hexan-1-ol
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Overview
Description
6-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a phenyl group
Preparation Methods
The synthesis of 6-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and fluorophenyl-containing molecules. Compared to these compounds, 6-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-[(4-Fluorophenyl)imino]methylphenol
- (E)-ethyl 3-ethyl-4-methyl-2-((2-oxo-2H-chromen-6-yl)imino)-2,3-dihydrothiazole-5-carboxylate
- 4,4,6-trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione
These compounds share structural similarities but differ in their specific functional groups and overall properties.
Properties
Molecular Formula |
C21H23FN2OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-[2-(4-fluorophenyl)imino-4-phenyl-1,3-thiazol-3-yl]hexan-1-ol |
InChI |
InChI=1S/C21H23FN2OS/c22-18-10-12-19(13-11-18)23-21-24(14-6-1-2-7-15-25)20(16-26-21)17-8-4-3-5-9-17/h3-5,8-13,16,25H,1-2,6-7,14-15H2 |
InChI Key |
PKQAJAXHAYLBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CCCCCCO |
Origin of Product |
United States |
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